4-Chlorophenelzine

説明

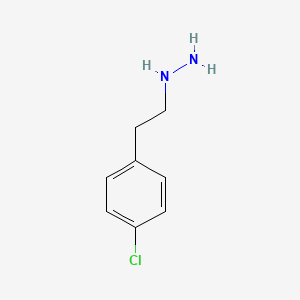

4-Chlorophenelzine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of phenelzine, a well-known monoamine oxidase inhibitor used in the treatment of depression and anxiety disorders. The addition of a chlorine atom to the phenelzine structure enhances its chemical properties, making it a subject of interest in various scientific research fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorophenelzine typically involves the following steps:

Diazotization Reaction: 4-Chloroaniline is dissolved in an acidic solution and cooled to 5-10°C. A sodium nitrite aqueous solution (20%) is added dropwise to form a diazonium salt.

Reduction Reaction: The diazonium salt solution is then treated with an ammonium sulfite aqueous solution at room temperature, followed by heating to 50-60°C for 3-4 hours.

Acidification Reaction: Hydrochloric acid (20%) is added to the solution at 50-70°C, maintained for 1-2 hours, then cooled, filtered, washed, and dried to obtain this compound

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common in industrial settings.

化学反応の分析

Types of Reactions: 4-Chlorophenelzine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

Oxidation: Produces chlorinated oxides.

Reduction: Yields the parent amine, phenelzine.

Substitution: Results in various substituted phenelzine derivatives depending on the nucleophile used

科学的研究の応用

4-Chlorophenelzine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

Biology: Studied for its effects on biological systems, particularly in enzyme inhibition studies.

Medicine: Investigated for its potential therapeutic effects, especially in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing

作用機序

The mechanism of action of 4-Chlorophenelzine involves the inhibition of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety. The chlorine atom enhances the compound’s binding affinity to the enzyme, making it more effective than its parent compound .

類似化合物との比較

Phenelzine: The parent compound, used as an antidepressant.

Tranylcypromine: Another monoamine oxidase inhibitor with a different structure.

Isocarboxazid: A similar compound used in the treatment of depression.

Uniqueness: 4-Chlorophenelzine is unique due to the presence of the chlorine atom, which enhances its chemical stability and binding affinity to monoamine oxidase. This makes it potentially more effective and longer-lasting compared to other similar compounds .

生物活性

4-Chlorophenelzine is a compound of significant interest due to its biological activity, particularly as a monoamine oxidase inhibitor (MAOI). This article delves into its mechanisms, pharmacological effects, and relevant case studies, providing a comprehensive overview of its biological significance.

This compound functions primarily as a non-selective MAOI. By inhibiting the activity of monoamine oxidase enzymes (MAO-A and MAO-B), it prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This action enhances the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and has implications for treating depression and anxiety disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antidepressant Activity : Its MAOI properties are beneficial in treating major depressive disorders, particularly in patients who do not respond to conventional antidepressants.

- Anxiolytic Effects : The compound also exhibits anxiolytic properties, making it useful in managing anxiety-related conditions.

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

Case Studies and Clinical Observations

- Phenelzine-Induced Myocardial Injury : A notable case involved a patient who experienced myocardial injury while on phenelzine therapy. The patient developed chest pain after consuming tyramine-rich food, highlighting the dietary restrictions necessary when using MAOIs due to potential hypertensive crises. This case underscores the importance of monitoring patients closely for cardiovascular side effects when prescribing MAOIs like this compound .

- Meta-Analysis on MAO Inhibitors : A meta-analysis indicated that MAOIs, including phenelzine, were effective in treating treatment-resistant depression. This analysis included various studies that demonstrated significant improvement in depressive symptoms among patients treated with MAOIs compared to those receiving placebo .

Biological Activity Data Table

Research Findings

Recent studies have explored the broader implications of this compound's biological activity:

- Antimicrobial Properties : Research has indicated that related compounds may possess antimicrobial activities, suggesting potential applications beyond psychiatric disorders.

- Cancer Research : Ongoing investigations are examining the anticancer potential of phenelzine derivatives, with some findings indicating cytotoxic effects against various cancer cell lines .

特性

IUPAC Name |

2-(4-chlorophenyl)ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-8-3-1-7(2-4-8)5-6-11-10/h1-4,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVNGSIAIXVHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2598-25-6 (sulfate) | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20179863 | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25198-48-5 | |

| Record name | 4-Chlorophenelzine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025198485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenelzine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。